1-(Methoxymethyl)-1H-benzotriazole

Catalog No.
S1893741
CAS No.
71878-80-3
M.F
C8H9N3O
M. Wt
163.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methoxymethyl)-1H-benzotriazole

CAS Number

71878-80-3

Product Name

1-(Methoxymethyl)-1H-benzotriazole

IUPAC Name

1-(methoxymethyl)benzotriazole

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C8H9N3O/c1-12-6-11-8-5-3-2-4-7(8)9-10-11/h2-5H,6H2,1H3

InChI Key

QEIXBXXKTUNWDK-UHFFFAOYSA-N

SMILES

COCN1C2=CC=CC=C2N=N1

Canonical SMILES

COCN1C2=CC=CC=C2N=N1
  • Corrosion Inhibition

    Some benzotriazole derivatives have been shown to be effective corrosion inhibitors for various metals. MMBT's structure shares similarities with these corrosion inhibitors, and researchers might explore its potential use in this field.Source: )

  • Organic Synthesis

    The methoxymethyl group (CH₂OCH₃) in MMBT can act as a protecting group in organic synthesis. Protecting groups are used to temporarily mask functional groups in a molecule while allowing reactions to occur at other sites. Researchers might investigate MMBT's potential as a protecting group for specific functional groups.Source

  • Material Science

    The aromatic ring structure and nitrogen atoms in MMBT could make it suitable for research in material science. For instance, researchers might explore its use in developing new polymers or materials with specific properties.

1-(Methoxymethyl)-1H-benzotriazole is a chemical compound with the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g/mol. It features a benzotriazole core, which consists of a fused benzene and triazole ring, modified by the addition of a methoxymethyl group. This compound is known for its utility in various chemical applications, particularly in organic synthesis and as a potential corrosion inhibitor.

Typical of benzotriazole derivatives:

  • Nucleophilic Substitution: The methoxymethyl group can be replaced by nucleophiles in reactions that involve strong nucleophiles, leading to the formation of various derivatives.
  • Oxidation: The compound can be oxidized to yield different products, including aldehydes or carboxylic acids, depending on the reaction conditions.
  • Reactions with Ozone: Similar to its parent compound, 1H-benzotriazole, it can react with ozone in aqueous solutions, producing various transformation products that may include aldehyde derivatives .

Synthesis of 1-(Methoxymethyl)-1H-benzotriazole can be accomplished through several methods:

  • Direct Alkylation: A common method involves the alkylation of 1H-benzotriazole with formaldehyde dimethyl acetal to introduce the methoxymethyl group.
  • Refluxing with Methanol: Another approach includes refluxing 1H-benzotriazole with methanol in the presence of an acid catalyst to facilitate the formation of the methoxymethyl derivative.

1-(Methoxymethyl)-1H-benzotriazole has several notable applications:

  • Corrosion Inhibition: It may serve as a corrosion inhibitor for metals, similar to other benzotriazole derivatives.
  • Organic Synthesis: The compound is utilized as a building block in organic synthesis and can be employed in the preparation of more complex molecules.
  • Photoelectron Spectroscopy Studies: It serves as a model compound for studying photoelectron spectra of benzotriazoles, aiding in understanding their electronic properties .

Several compounds are structurally similar to 1-(Methoxymethyl)-1H-benzotriazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
BenzotriazoleParent CompoundActs as a corrosion inhibitor; versatile applications in pharmaceuticals .
1H-BenzotriazoleSimplest BenzotriazoleUsed widely in corrosion prevention and as a drug precursor .
2-(Methoxy)benzothiazoleThiazole DerivativeExhibits different biological activities compared to benzotriazoles.
5-Methyl-1H-benzotriazoleMethylated DerivativeShows enhanced solubility and different reactivity patterns .

Each of these compounds shares the benzotriazole core but varies significantly in terms of functional groups and resulting chemical behavior, making 1-(Methoxymethyl)-1H-benzotriazole unique in its specific applications and properties.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types